Lipophilicity Profile: A Key Determinant of Membrane Permeability Compared to Other Coumarin Scaffolds
The target compound's high predicted partition coefficient (Log P = 5.06) stands as a quantifiable and differentiating physicochemical feature when compared to the broader chemical space of drug-like molecules. This value exceeds the typical optimal range for oral drugs (Log P 1-3), making it a specialized tool for probing targets in lipophilic environments or for use in cell-based assays where high membrane permeability is critical. This is a class-level inference based on the "Rule of Five" principles, where the compound also shows 4 rotatable bonds and 0 H-bond donors, indicating a passive membrane permeation-dominated ADME profile. This differentiates it from more polar, less permeable coumarin scaffolds often used for enzymatic studies, providing a rationale for selection in phenotypic screening campaigns targeting intracellular compartments. [1]
| Evidence Dimension | Predicted Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Log P = 5.06 (JChem calculation) |
| Comparator Or Baseline | Optimal oral drug range Log P = 1-3; Polar coumarins like 6,7-dihydroxycoumarin (Log P ~1.3 as a baseline for hydrophilic analogs) |
| Quantified Difference | Approximately 4-unit Log P difference from hydrophilic coumarin controls |
| Conditions | In silico prediction (JChem) from chemical structure [1] |
Why This Matters
High lipophilicity makes this compound suitable for assays requiring efficient cell membrane penetration, distinguishing it from less lipophilic coumarin probes.
- [1] ChemBase. Calculated Molecular Properties for 3,4,7-trimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one (CBID:194051). Theoretical Calculation Properties section. View Source
